p56lck PTK Inhibition: Advantage Over 3,4-Dihydroxy Regioisomer
The defining differential advantage of CAS 150258-61-0 is that it is the direct synthetic precursor to compound 12, a 2,5-dihydroxy-stilbene salicylate that inhibited immunoprecipitated p56lck autophosphorylation with an IC50 of 60 nM. In the same study, the regioisomeric 3,4-dihydroxy final product (compound 13) was substantially less potent against p56lck, demonstrating the critical importance of the 2,5-substitution pattern that this protected intermediate encodes [1]. The parent lavendustin A pharmacophore (benzylamine 2) also exhibited weaker activity in comparative PTK assays [1]. This potency advantage is directly attributable to the specific 2,5-bis(benzyloxy)phenyl architecture installed in CAS 150258-61-0 prior to deprotection.
| Evidence Dimension | Inhibition of immunoprecipitated p56lck PTK autophosphorylation (IC50) |
|---|---|
| Target Compound Data | 60 nM (as deprotected derivative Compound 12, synthesized directly from CAS 150258-61-0) |
| Comparator Or Baseline | Regioisomeric 3,4-dihydroxy stilbene (Compound 13): higher IC50 (less potent); Parent benzylamine pharmacophore 2: less potent |
| Quantified Difference | Compound 12 (2,5-diOH) was one of the most potent p56lck inhibitors reported at the time; the 3,4-diOH isomer was clearly inferior, and the nitrogen-containing parent scaffold showed reduced activity. |
| Conditions | Immunoprecipitated p56lck, EGFR, and c-erbB-2/HER-2/neu PTK autophosphorylation assays |
Why This Matters
Procurement of this specific protected intermediate is the only way to reliably access the 2,5-dihydroxy-substituted stilbene that delivers low-nanomolar PTK inhibition, whereas purchasing generic or 3,4-substituted benzyloxystilbenes leads to final compounds with substantially diminished potency.
- [1] Smyth, M. S.; Stefanova, I.; Hartmann, F.; Horak, I. D.; Osherov, N.; Levitzki, A.; Burke, T. R., Jr. Non-amine based analogues of lavendustin A as protein-tyrosine kinase inhibitors. J. Med. Chem. 1993, 36 (20), 3010–3014. Table I; Compound 12 IC50 = 60 nM vs. p56lck. View Source
